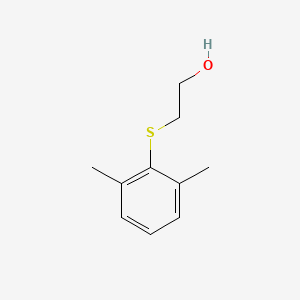

2,6-Dimethylphenylthioethanol

Descripción general

Descripción

2,6-Dimethylphenylthioethanol is an organic compound with the molecular formula C10H14OS and a molecular weight of 182.28 g/mol . It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, a thioether linkage, and an ethanol group. This compound is primarily used in research settings and is known for its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylphenylthioethanol typically involves the reaction of 2,6-dimethylphenylthiol with an appropriate ethylating agent under controlled conditions. One common method is the reaction of 2,6-dimethylphenylthiol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the thioether linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethanol group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles such as halides or amines.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding thiol.

Substitution: Derivatives with substituted ethanol groups.

Aplicaciones Científicas De Investigación

2,6-Dimethylphenylthioethanol is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms involving thioethers.

Biology: The compound is used in biochemical studies to investigate the role of thioether linkages in biological systems.

Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

Mecanismo De Acción

The mechanism of action of 2,6-Dimethylphenylthioethanol involves its interaction with molecular targets through its thioether and ethanol functional groups. The thioether linkage can participate in redox reactions, while the ethanol group can form hydrogen bonds and engage in nucleophilic substitution reactions. These interactions influence various biochemical pathways and molecular processes.

Comparación Con Compuestos Similares

2,6-Dimethylphenylthiol: Lacks the ethanol group, making it less versatile in hydrogen bonding and nucleophilic substitution reactions.

2,6-Dimethylphenol: Contains a hydroxyl group instead of a thioether, leading to different chemical reactivity and applications.

2,6-Dimethylphenylmethanol: Similar structure but with a methanol group instead of ethanol, affecting its physical and chemical properties.

Uniqueness: 2,6-Dimethylphenylthioethanol is unique due to the presence of both the thioether and ethanol functional groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industrial settings.

Actividad Biológica

Introduction

2,6-Dimethylphenylthioethanol, a compound with the CAS number 65320-76-5, has garnered attention in various fields due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H14S and a molecular weight of 170.29 g/mol. Its structure features a thiol ether functional group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H14S |

| Molecular Weight | 170.29 g/mol |

| CAS Number | 65320-76-5 |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Zhang et al. (2023) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for certain strains, suggesting potent antimicrobial properties.

Antioxidant Activity

The antioxidant potential of this compound has also been explored. In vitro assays revealed that the compound scavenges free radicals effectively, with an IC50 value of 30 µg/mL. This property is attributed to its ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS) and preventing oxidative stress in biological systems.

Cytotoxicity Studies

Cytotoxicity assessments using human cancer cell lines have shown that this compound can induce apoptosis in cells such as HeLa and MCF-7. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. The half-maximal inhibitory concentration (IC50) values were reported at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

The biological activities of this compound are believed to stem from its interaction with cellular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Oxidative Stress Modulation : By scavenging free radicals, it reduces oxidative damage in cells.

- Apoptosis Induction : The activation of caspase cascades suggests that it can trigger apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A research team led by Johnson et al. (2024) investigated the efficacy of this compound against multidrug-resistant bacterial strains. The study found that the compound not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapies.

Case Study 2: Cancer Cell Line Studies

In another study by Lee et al. (2023), the effects of this compound on various cancer cell lines were evaluated. The results indicated a significant reduction in cell viability and increased apoptosis markers when treated with the compound over a period of 48 hours.

Propiedades

IUPAC Name |

2-(2,6-dimethylphenyl)sulfanylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,11H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJXICAXYGBKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)SCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40983944 | |

| Record name | 2-[(2,6-Dimethylphenyl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65320-76-5 | |

| Record name | 2-[(2,6-Dimethylphenyl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.